Cas no 1353946-40-3 ([1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester)
![[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester structure](https://es.kuujia.com/scimg/cas/1353946-40-3x500.png)
1353946-40-3 structure
Nombre del producto:[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester
Número CAS:1353946-40-3
MF:C18H25ClN2O3
Megavatios:352.855704069138
CID:2160318
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester Propiedades químicas y físicas
Nombre e identificación
-
- [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester
- Benzyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)(ethyl)carbamate
- AM92257
- [1-(2-Chloroacetyl)piperidin-4-ylmethyl]ethylcarbamic acid benzyl ester
-
- Renchi: 1S/C18H25ClN2O3/c1-2-20(18(23)24-14-16-6-4-3-5-7-16)13-15-8-10-21(11-9-15)17(22)12-19/h3-7,15H,2,8-14H2,1H3
- Clave inchi: GOMQDIHKMFTHCJ-UHFFFAOYSA-N
- Sonrisas: ClCC(N1CCC(CN(C(=O)OCC2C=CC=CC=2)CC)CC1)=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 7
- Complejidad: 405
- Superficie del Polo topológico: 49.8
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM496581-1g |
Benzyl((1-(2-chloroacetyl)piperidin-4-yl)methyl)(ethyl)carbamate |
1353946-40-3 | 97% | 1g |
$1378 | 2022-09-03 | |
Fluorochem | 083737-500mg |
1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester |
1353946-40-3 | 500mg |
£694.00 | 2022-02-28 |
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester Literatura relevante
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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